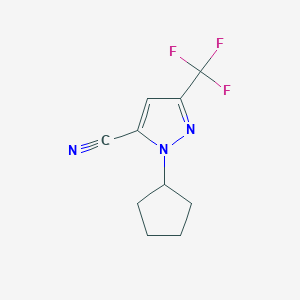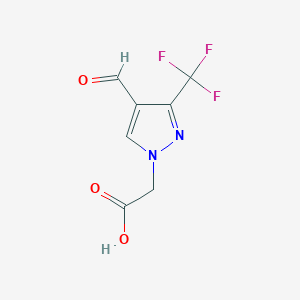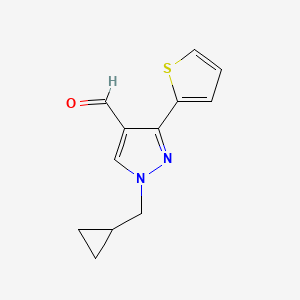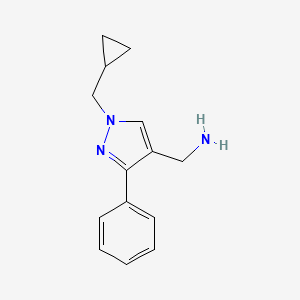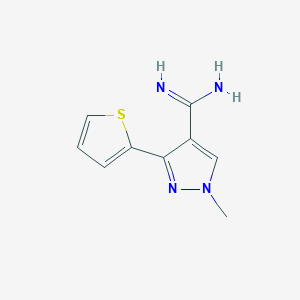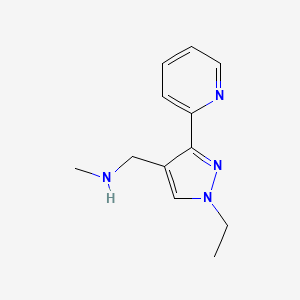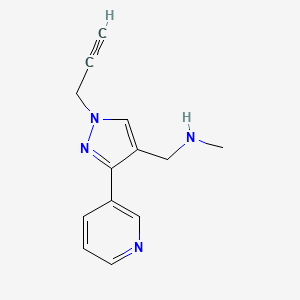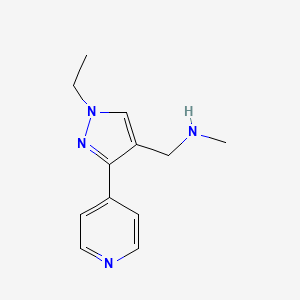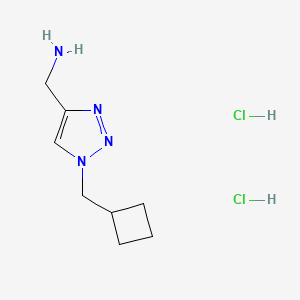
(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Übersicht
Beschreibung
The compound “(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride” is a derivative of 1,2,3-triazole, which is a class of heterocyclic organic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains a cyclobutyl group and a methanamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process known as click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition . The cyclobutylmethyl group could potentially be introduced through various alkylation reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a cyclobutylmethyl group and a methanamine group . The exact 3D conformation would depend on the specific stereochemistry at the attachment points .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, 1,2,3-triazole derivatives are stable due to the aromaticity of the triazole ring . The compound is likely to be soluble in polar solvents due to the presence of the polar triazole ring and the amine group .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Catalytic Activity : Tris(triazolyl)amines have been studied for their utility as bi-functional surfactants and N donor ligands in copper-catalyzed aerobic oxidation of alcohols in water, suggesting their potential in green chemistry and catalysis (Vasut Nakarajouyphon et al., 2022).
Synthetic Methodology : Research on the synthesis of new quinoline derivatives carrying 1,2,3-triazole moiety highlights the importance of triazole derivatives in developing antimicrobial agents, demonstrating the versatility of triazole in synthesizing compounds with potential biological applications (K D Thomas et al., 2010).
Material Science
- Photoluminescence : The study on platinum(II) NHC complexes with 1,2,4-triazole ligands showcases their photoluminescent properties, which could be useful in materials science for developing new luminescent materials (M. Tenne et al., 2015).
Molecular Interactions
- π-Hole Tetrel Bonding : An investigation into ethyl 2-triazolyl-2-oxoacetate derivatives revealed significant π-hole tetrel bonding interactions, providing insights into molecular assembly and the influence of electronic effects on molecular interactions (Muhammad Naeem Ahmed et al., 2020).
Antibacterial and Antifungal Activities
- Antimicrobial Agents : Synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives and their evaluation for antibacterial and antifungal activities underscore the importance of triazole derivatives in medicinal chemistry for developing new antimicrobial agents (D. Visagaperumal et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(cyclobutylmethyl)triazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c9-4-8-6-12(11-10-8)5-7-2-1-3-7;;/h6-7H,1-5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOARTGBMHXHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




